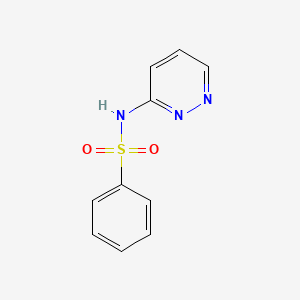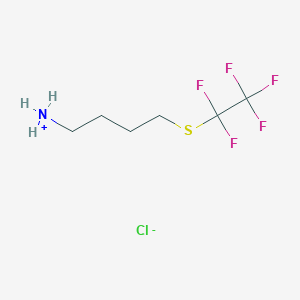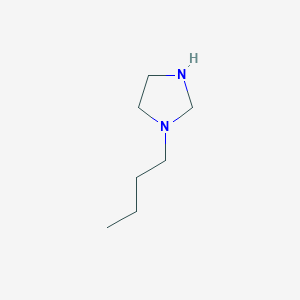![molecular formula C54H53N5O6Si B13107108 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is a synthetic nucleoside analog. This compound is characterized by its complex structure, which includes protective groups such as benzoyl, bis(4-methoxyphenyl)phenylmethyl, and tert-butyldimethylsilyl. These protective groups are essential in preventing unwanted side reactions during the synthesis of nucleotide chains, making this compound valuable in the field of oligonucleotide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves multiple steps. The key steps include:
Protection of the amino group: The amino group at the N6 position of adenosine is protected using a benzoyl group.
Protection of the 5’-hydroxyl group:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl group.
The reaction conditions typically involve the use of organic solvents and reagents such as pyridine, dichloromethane, and triethylamine. The reactions are carried out under anhydrous conditions to prevent hydrolysis of the protective groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The protective groups are introduced stepwise, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of protective groups under specific conditions.
Substitution reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Concentrated ammonia solution is commonly used for the removal of benzoyl and DMT groups. .
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications .
Aplicaciones Científicas De Investigación
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of oligonucleotides.
Biology: In the study of nucleic acid interactions and functions.
Medicine: In the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: In the production of high-quality oligonucleotides for diagnostic and therapeutic applications .
Mecanismo De Acción
The mechanism of action of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves its incorporation into oligonucleotide chains. The protective groups prevent unwanted side reactions, ensuring efficient and precise assembly of nucleotide sequences. Once incorporated, the oligonucleotides can interact with target nucleic acids, modulating their function and expression .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine: Similar structure with cytidine instead of adenosine
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-(2-methoxyethyl)adenosine: Similar structure with an additional methoxyethyl group
Uniqueness
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is unique due to its specific combination of protective groups, which provide enhanced stability and efficiency in oligonucleotide synthesis. This makes it particularly valuable in applications requiring high precision and purity .
Propiedades
Fórmula molecular |
C54H53N5O6Si |
|---|---|
Peso molecular |
896.1 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C54H53N5O6Si/c1-53(2,3)66(44-22-14-8-15-23-44,45-24-16-9-17-25-45)65-46-34-48(59-37-57-49-50(55-36-56-51(49)59)58-52(60)38-18-10-6-11-19-38)64-47(46)35-63-54(39-20-12-7-13-21-39,40-26-30-42(61-4)31-27-40)41-28-32-43(62-5)33-29-41/h6-33,36-37,46-48H,34-35H2,1-5H3,(H,55,56,58,60)/t46-,47+,48+/m0/s1 |
Clave InChI |
BCBYTQUYYFYXNM-OFHDNNAJSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9 |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



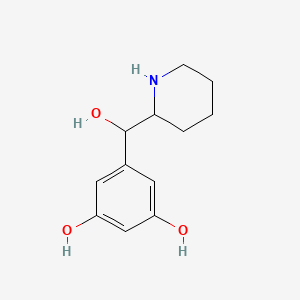
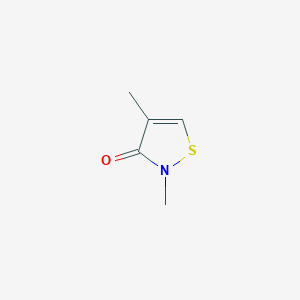
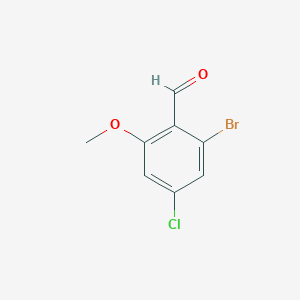

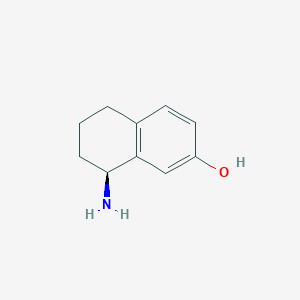
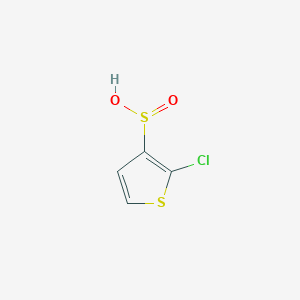
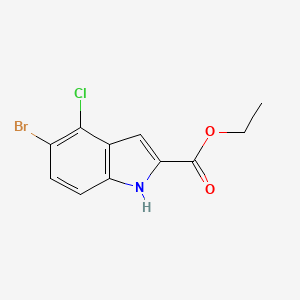

![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)
![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
